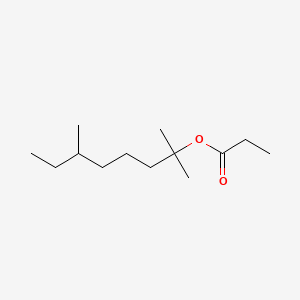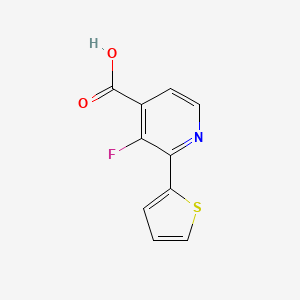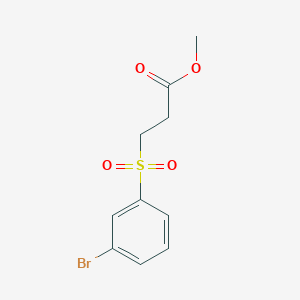
2,6-Dimethyl-2-octyl propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-2-octyl propionate is an organic ester compound with the molecular formula C13H26O2. It is derived from the esterification of 2,6-dimethyl-2-octanol and propanoic acid. This compound is known for its pleasant fruity odor, making it a valuable ingredient in the fragrance and flavor industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-2-octyl propionate typically involves the esterification reaction between 2,6-dimethyl-2-octanol and propanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include:
Reactants: 2,6-dimethyl-2-octanol and propanoic acid
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: 60-80°C
Reaction Time: 4-6 hours
Solvent: Often performed in an organic solvent like toluene to facilitate the removal of water formed during the reaction
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Continuous Feeding: Reactants are continuously fed into the reactor.
Catalysis: Acid catalysts are used to promote the esterification reaction.
Separation: The product is separated from the reaction mixture using distillation or extraction techniques.
Purification: The final product is purified to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
2,6-Dimethyl-2-octyl propionate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 2,6-dimethyl-2-octanol and propanoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild heating.
Major Products Formed
Hydrolysis: 2,6-dimethyl-2-octanol and propanoic acid.
Reduction: 2,6-dimethyl-2-octanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
2,6-Dimethyl-2-octyl propionate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Widely used in the fragrance and flavor industries due to its fruity aroma. It is also used as an intermediate in the synthesis of other organic compounds.
作用机制
The mechanism of action of 2,6-dimethyl-2-octyl propionate primarily involves its hydrolysis to release 2,6-dimethyl-2-octanol and propanoic acid. This hydrolysis can occur under acidic or basic conditions. The ester bond is cleaved, and the resulting alcohol and acid can participate in further biochemical or chemical reactions.
相似化合物的比较
Similar Compounds
2,6-Dimethyl-2-octanol: The alcohol precursor used in the synthesis of 2,6-dimethyl-2-octyl propionate.
Propanoic Acid: The acid component used in the esterification reaction.
Other Esters: Similar esters like ethyl propionate, butyl propionate, and hexyl propionate.
Uniqueness
This compound is unique due to its specific structure, which imparts a distinct fruity aroma. This makes it particularly valuable in the fragrance and flavor industries compared to other esters. Additionally, its branched structure can influence its reactivity and interactions in chemical and biological systems, distinguishing it from linear esters.
属性
CAS 编号 |
99886-27-8 |
|---|---|
分子式 |
C13H26O2 |
分子量 |
214.34 g/mol |
IUPAC 名称 |
2,6-dimethyloctan-2-yl propanoate |
InChI |
InChI=1S/C13H26O2/c1-6-11(3)9-8-10-13(4,5)15-12(14)7-2/h11H,6-10H2,1-5H3 |
InChI 键 |
UXAGANHTCDZALK-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CCCC(C)(C)OC(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole](/img/structure/B12066924.png)




![Propanamide, 3-[[(heptadecafluorooctyl)sulfonyl]methylamino]-](/img/structure/B12066933.png)

![2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetaldehyde](/img/structure/B12066950.png)
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-pyren-1-ylbutanethioate](/img/structure/B12066953.png)
![2-(3-Isopropyl-4-trifluoromethylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B12066956.png)




